molecular formula C11H18ClNO2 B574356 (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride CAS No. 160841-03-2

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride

Cat. No.: B574356
CAS No.: 160841-03-2
M. Wt: 231.72
InChI Key: RSLDOTRVZGNKPQ-FOKYBFFNSA-N
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Description

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride is a chiral organic compound that features both an amino group and a benzyloxy group

Scientific Research Applications

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,3-epoxybutane.

    Nucleophilic Opening: The epoxide ring is opened using a nucleophile, such as benzyl alcohol, under acidic or basic conditions to introduce the benzyloxy group.

    Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    (2R,3R)-2-Amino-3-(methoxy)butan-1-ol hydrochloride: A similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness

    Chirality: The specific (2R,3R) configuration imparts unique stereochemical properties.

    Functional Groups: The presence of both amino and benzyloxy groups allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLDOTRVZGNKPQ-FOKYBFFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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